8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
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Properties
IUPAC Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-5-7-13(8-6-11)15(24)10-23-18(25)22-9-3-4-14(16(22)20-23)17-19-12(2)21-26-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKLZWVBPFCXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a hybrid molecule that combines oxadiazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure includes:
- Oxadiazole moiety : Known for its role in medicinal chemistry due to its ability to interact with biological targets.
- Triazole ring : Often associated with antifungal and anticancer properties.
The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways. The oxadiazole and triazole rings can interact with enzymes involved in critical cellular processes such as:
- Inhibition of cancer cell proliferation
- Antimicrobial activity
- Anti-inflammatory effects
Anticancer Activity
Recent studies indicate that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound has shown potential in targeting:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
These targets are crucial for cancer cell survival and proliferation. For instance, a review highlighted that oxadiazole derivatives can inhibit telomerase activity, contributing to their anticancer effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Compounds containing oxadiazole moieties have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or interfere with inflammatory signaling pathways.
Case Studies
- Anticancer Efficacy : A study on a related oxadiazole derivative demonstrated that it significantly reduced tumor growth in vivo by inducing apoptosis in cancer cells .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Data Tables
| Biological Activity | Target | Mechanism |
|---|---|---|
| Anticancer | Thymidylate synthase | Inhibition of DNA synthesis |
| Antimicrobial | Bacterial cell wall synthesis | Disruption of cell integrity |
| Anti-inflammatory | Cytokine production | Inhibition of inflammatory mediators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
